

Hsd17B13-IN-78 and its interaction with other compounds

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Compound of Interest

Compound Name: Hsd17B13-IN-78

Cat. No.: B12385712

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HSD17B13 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).

Frequently Asked Questions (FAQs)

Q1: I am looking for information on **Hsd17B13-IN-78**, but I cannot find any data. Does this compound exist?

A1: We have not been able to identify a publicly documented HSD17B13 inhibitor with the specific designation "Hsd17B13-IN-78". It is possible that this is an internal compound name not yet in the public domain, or a typographical error. However, we can provide information on other well-characterized HSD17B13 inhibitors.

Q2: What are some well-characterized, potent, and selective inhibitors of HSD17B13?

A2: One of the most well-characterized potent and selective inhibitors of HSD17B13 is BI-3231. It is available for open science research.[1][2] Another inhibitor, HSD17B13-IN-9, has also been reported with a high potency.

Q3: What is the mechanism of action of HSD17B13?



A3: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is involved in hepatic lipid metabolism.[3] It catalyzes the conversion of various substrates, including retinol to retinaldehyde, and also acts on steroids like estradiol and bioactive lipids such as leukotriene B4.[3][4] The enzyme's activity is dependent on the cofactor NAD+.[4]

Q4: What is the therapeutic potential of inhibiting HSD17B13?

A4: Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[5] Therefore, inhibiting HSD17B13 is being explored as a potential therapeutic strategy for these conditions.

Q5: Are there known interactions between HSD17B13 and other proteins?

A5: Yes, there is evidence of a genetic interaction between HSD17B13 and Patatin-like phospholipase domain-containing protein 3 (PNPLA3). Certain HSD17B13 gene variants can mitigate the increased risk of liver disease associated with the PNPLA3 I148M variant.[6][7][8] [9]

Troubleshooting Guides

Problem 1: High variability in IC50 values for my HSD17B13 inhibitor.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step
NAD+ concentration	The binding and inhibition of some HSD17B13 inhibitors, like BI-3231, are highly dependent on the concentration of the cofactor NAD+.[1] Ensure you are using a consistent and saturating concentration of NAD+ in your assay buffer. Consider performing a cross-titration of your inhibitor and NAD+ to determine the optimal conditions.
Substrate choice	While some inhibitors show similar potency against different substrates, it is good practice to confirm this. If you are using a substrate other than the one for which the inhibitor was characterized, consider testing its activity against a reference substrate like estradiol or retinol.[10]
Enzyme quality and concentration	Ensure the purity and activity of your recombinant HSD17B13 protein. For very potent inhibitors, the IC50 value can be close to the enzyme concentration, leading to inaccuracies. In such cases, determining the Ki value using Morrison's equation for tight binding inhibitors is recommended.[1][10]
Compound solubility	Poor solubility of the test compound can lead to inaccurate and variable results. Ensure your compound is fully dissolved in the assay buffer. You may need to optimize the solvent and its final concentration.

Problem 2: My HSD17B13 inhibitor is potent in a biochemical assay but shows no activity in a cell-based assay.



Possible Cause	Troubleshooting Step		
Low cell permeability	The compound may have poor membrane permeability. Highly polar compounds, for instance, may struggle to cross the cell membrane.[4] Consider using cell lines with modified permeability or performing structure-activity relationship (SAR) studies to improve the compound's physicochemical properties.		
Compound metabolism	The inhibitor may be rapidly metabolized by the cells into an inactive form.[1] You can investigate this by analyzing the compound's stability in the presence of hepatocytes or liver microsomes.		
Efflux pump activity	The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell. This can be tested by co-incubating with known efflux pump inhibitors.		

Quantitative Data

Table 1: In Vitro Potency of HSD17B13 Inhibitors



Compoun d	Target	Assay Type	Substrate	IC50	Ki	Referenc e
BI-3231	Human HSD17B13	Enzymatic	Estradiol	1 nM	0.7 nM	[11][12][13]
BI-3231	Mouse HSD17B13	Enzymatic	Estradiol	13 nM	-	[11][13]
HSD17B13 -IN-9	Human HSD17B13	Enzymatic	-	10 nM	-	
Compound 1 (BI-3231 precursor)	Human HSD17B13	Enzymatic	Estradiol	1.4 μΜ	-	[1]
Compound 1 (BI-3231 precursor)	Human HSD17B13	Enzymatic	Retinol	2.4 μΜ	-	[10]

Table 2: Selectivity of BI-3231

Compound	Target	IC50	Selectivity vs. HSD17B11	Reference
BI-3231	Human HSD17B11	>10 μM	>10,000-fold	[13]

Experimental Protocols Retinol Dehydrogenase Activity Assay for HSD17B13

This protocol is adapted from cell-based assays used to characterize HSD17B13 function.[14]

Objective: To measure the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.

Materials:



- HEK293 cells (or other suitable cell line)
- Expression vector for HSD17B13 (and appropriate empty vector control)
- Transfection reagent
- All-trans-retinol
- · Cell lysis buffer
- HPLC system for retinoid analysis
- Protein quantification assay (e.g., BCA)

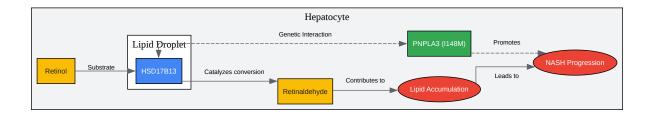
Methodology:

- · Cell Culture and Transfection:
 - Plate HEK293 cells in a suitable culture dish and grow to the desired confluency.
 - Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
- Substrate Treatment:
 - Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing a known concentration of all-trans-retinol (e.g., 5 μM).
- Incubation:
 - Incubate the cells for a defined period (e.g., 8 hours) to allow for the enzymatic conversion of retinol.
- Cell Lysis and Retinoid Extraction:
 - Wash the cells with PBS and then lyse them using a suitable lysis buffer.
 - Extract the retinoids from the cell lysate, for example, by using a two-phase extraction with an organic solvent.



- · HPLC Analysis:
 - Analyze the extracted retinoids by HPLC to separate and quantify the amounts of retinol and retinaldehyde.
- Data Analysis:
 - Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.
 - Compare the retinaldehyde levels in cells expressing HSD17B13 to the empty vector control to determine the specific enzymatic activity.

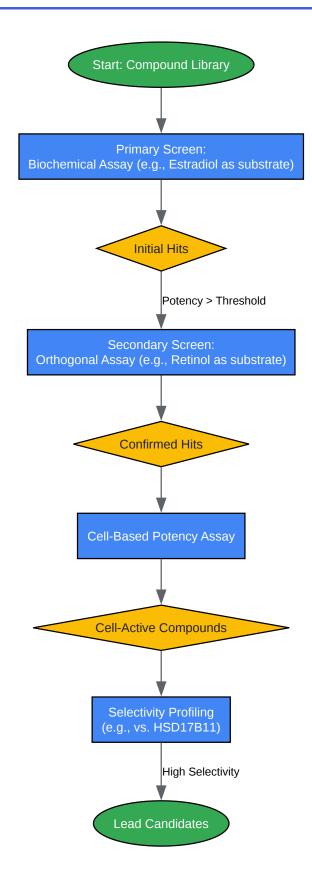
Visualizations



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Caption: Proposed signaling pathway of HSD17B13 in NAFLD.





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Caption: Experimental workflow for HSD17B13 inhibitor screening.



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